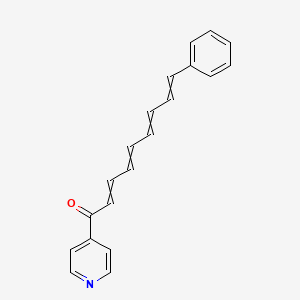
9-Phenyl-1-(pyridin-4-YL)nona-2,4,6,8-tetraen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is a chemical compound characterized by its unique structure, which includes a phenyl group and a pyridinyl group attached to a nona-tetraenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one typically involves multi-step organic reactions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the desired tetraenone structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one involves its interaction with specific molecular targets. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpyridine: Similar in structure but lacks the tetraenone backbone.
1-(Pyridin-2-yl)ethan-1-one: Contains a pyridinyl group but differs in the overall structure.
1-(Pyridin-4-yl)ethan-1-one: Another pyridinyl-containing compound with a different backbone.
Uniqueness
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is unique due to its combination of a phenyl group, a pyridinyl group, and a tetraenone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Propiedades
Número CAS |
90137-58-9 |
|---|---|
Fórmula molecular |
C20H17NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
9-phenyl-1-pyridin-4-ylnona-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C20H17NO/c22-20(19-14-16-21-17-15-19)13-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h1-17H |
Clave InChI |
BRTUPBYRCWHVMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















